Product packaging for Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid(Cat. No.:CAS No. 46368-93-8)

Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid

Cat. No.: B2405967
CAS No.: 46368-93-8
M. Wt: 212.245
InChI Key: LVQWSNJMAGOMIY-UHFFFAOYSA-N
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Description

Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid is a useful research compound. Its molecular formula is C11H16O4 and its molecular weight is 212.245. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O4 B2405967 Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid CAS No. 46368-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.2.2]nonane-1,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c12-8(13)10-2-1-3-11(6-4-10,7-5-10)9(14)15/h1-7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQWSNJMAGOMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1)(CC2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Bridged Bicyclic Systems in Organic Chemistry

Bridged bicyclic compounds are molecules containing two rings that share three or more atoms. wikipedia.org This structural feature creates a three-dimensional framework where two non-adjacent atoms, known as bridgehead atoms, are connected by bridges of atoms. wikipedia.orglibretexts.org A classic example is norbornane (B1196662) (bicyclo[2.2.1]heptane). wikipedia.org

The key characteristic of these systems is their inherent rigidity, which significantly limits conformational movement compared to more flexible monocyclic or fused-ring systems. youtube.com This rigidity imparts unique stereochemical properties to the molecule, including the potential for exo-endo isomerism, which describes the spatial orientation of substituents relative to the main ring system. youtube.com

Furthermore, bridged bicyclic structures are governed by Bredt's rule, which posits that a double bond cannot be placed at a bridgehead carbon if it would introduce excessive strain into the system. youtube.com The constrained geometry of these frameworks is not merely a chemical curiosity; it is a feature found in numerous biologically important natural products and pharmaceuticals, such as camphor (B46023) and certain alkaloids, where the specific three-dimensional arrangement of functional groups is crucial for their biological activity. youtube.comfiveable.me

Academic Relevance of the Bicyclo 3.2.2 Nonane Framework

Within the family of bridged bicyclic systems, the bicyclo[3.2.2]nonane framework has attracted considerable academic interest, although it has been studied less extensively than its smaller counterparts like the bicyclo[2.2.1]heptane and bicyclo[2.2.2]octane systems. gla.ac.uk This is partly due to the more complex synthetic routes required for its preparation. gla.ac.uk

The academic relevance of the bicyclo[3.2.2]nonane skeleton lies in its use as a rigid scaffold for constructing complex molecules and its application in polymer science. Its defined and predictable geometry makes it an excellent building block in synthetic chemistry. For instance, functionalized bicyclo[3.2.2]nonene derivatives have been synthesized as key intermediates in the asymmetric synthesis of complex natural products like ryanodine. beilstein-journals.org

Moreover, the bicyclo[3.2.2]nonane ring has been incorporated into polymer intermediates. The synthesis of compounds such as 1,5-bis(hydroxymethyl)bicyclo[3.2.2]nonane and its dicarboxylate esters demonstrates the utility of this framework in creating monomers for polyesters. cdnsciencepub.comresearchgate.net The inclusion of this rigid, non-aromatic ring system into a polymer backbone can impart desirable properties such as improved thermal stability and distinct mechanical characteristics compared to polymers made from more common cyclic or linear monomers. researchgate.net

Overview of Dicarboxylic Acid Functionality in Synthetic and Materials Science Contexts

Retrosynthetic Approaches to the Bicyclo[3.2.2]nonane Core

The construction of the bicyclo[3.2.2]nonane skeleton can be approached through several strategic disconnections, leading to a variety of synthetic routes. These retrosynthetic approaches primarily involve intramolecular cyclizations, cycloaddition reactions, ring expansions, and the elaboration of existing carbocyclic frameworks.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful strategy for the formation of the bicyclo[3.2.2]nonane core, often allowing for the construction of the bridged system in a single, efficient step. One notable approach is the use of radical cyclizations. For instance, the bicyclo[3.2.2]nonane core of tubingensin B was successfully assembled via a late-stage radical cyclization, which formed a key C-C bond to close the bridged ring system. nih.gov This strategy highlights the utility of radical-mediated processes in forging challenging quaternary carbon centers within the bicyclic framework. nih.gov

Another effective intramolecular cyclization method is the oxidative coupling of enols or their derivatives. An efficient construction of a spiro[bicyclo[3.2.2]nonane] system has been demonstrated through an intramolecular enol oxidative coupling reaction induced by ceric ammonium (B1175870) nitrate. frontiersin.org This approach showcases the potential of oxidative methods to form the rigid bicyclic structure from appropriately substituted precursors. frontiersin.org

Cyclization Strategy Key Reagents/Conditions Application Reference
Radical CyclizationAzobisisobutyronitrile (AIBN)Synthesis of the tubingensin B core nih.gov
Intramolecular Enol Oxidative CouplingCeric Ammonium Nitrate (CAN)Construction of spiro[bicyclo[3.2.2]nonane] systems frontiersin.org

Diels-Alder Reaction Pathways

The Diels-Alder reaction is a cornerstone in the synthesis of cyclic and bicyclic systems, and the bicyclo[3.2.2]nonane core is no exception. This pericyclic reaction, which involves the [4+2] cycloaddition of a conjugated diene and a dienophile, provides a direct and often stereocontrolled route to the bicyclo[3.2.2]nonene skeleton, a common precursor to the saturated nonane (B91170) system.

A prevalent strategy involves the use of cycloheptadiene derivatives as the four-carbon diene component. For example, the reaction of cyclohepta-1,3-diene with dienophiles such as acrolein has been utilized to construct the bicyclo[3.2.2]nonene framework. gla.ac.uk The stereoselectivity of these reactions can often be influenced by the use of Lewis acid catalysts. For instance, the TBSOTf-promoted stereoselective Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein has been employed to produce a highly functionalized bicyclo[3.2.2]nonene derivative with control over the newly formed stereocenters. beilstein-journals.orgd-nb.info

Inverse-electron-demand Diels-Alder reactions have also been explored as a powerful tool for accessing densely substituted bicyclo[3.2.2]nonanes. researchgate.net

Diene Dienophile Catalyst/Conditions Product Reference
Cyclohepta-1,3-dieneAcroleinThermal8-Formylbicyclo[3.2.2]non-6-ene gla.ac.uk
Optically active 1,4-dimethylcycloheptadieneAcroleinTBSOTfHighly functionalized bicyclo[3.2.2]nonene derivative beilstein-journals.orgd-nb.info
Benzo nih.govbeilstein-journals.orgtropone derivativesElectron-rich olefinsEuropium catalystDensely substituted bicyclo[3.2.2]nonanes researchgate.net

Ring Expansion Protocols from Smaller Bicyclic Scaffolds

Ring expansion reactions provide an alternative pathway to the bicyclo[3.2.2]nonane system, typically starting from more readily accessible bicyclo[2.2.2]octane precursors. This strategy involves the insertion of a carbon atom into one of the bridges of the smaller bicyclic system.

A common method involves a Beckmann or Schmidt rearrangement of a bicyclo[2.2.2]octan-2-one derivative. For example, new 2-azabicyclo[3.2.2]nonanes have been prepared from bicyclo[2.2.2]octan-2-ones via a one-step procedure, demonstrating the expansion of the six-membered ring. researchgate.netnih.gov Another approach involves the treatment of 2-aminomethylbicyclo[2.2.2]octane with nitrous acid, which leads to a ring expansion to form a mixture of bicyclo[3.2.2]nonanols. gla.ac.uk

| Starting Material | Key Reagents/Conditions | Product | Reference | | --- | --- | --- | --- | --- | | Bicyclo[2.2.2]octan-2-one | Not specified (one-step procedure) | 2-Azabicyclo[3.2.2]nonane | researchgate.netnih.gov | | 2-Aminomethylbicyclo[2.2.2]octane | Nitrous acid | Bicyclo[3.2.2]nonan-2-ol and Bicyclo[3.2.2]nonan-3-ol | gla.ac.uk |

Strategies Involving Cyclohexane (B81311) Derivatives

The construction of the bicyclo[3.2.2]nonane core can also be achieved by building upon a pre-existing cyclohexane ring. A notable historical synthesis of Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid utilizes this approach. The reaction of the disodio salt of succinosuccinic ester (a derivative of cyclohexane-1,4-dione) with 1,3-dibromopropane (B121459) directly forms the bicyclo[3.2.2]nonane ring system with the desired carboxylic acid functionalities at the bridgehead positions, following hydrolysis and reduction steps. gla.ac.uk

A more contemporary application of this strategy involves the alkylation of the sodium salt of diethyl succinylsuccinate with 1,3-dibromopropane to produce 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione. cdnsciencepub.comcdnsciencepub.com This diketo-diester serves as a versatile intermediate that can be further elaborated to the target dicarboxylic acid or its diol precursor. cdnsciencepub.comcdnsciencepub.com

Cyclohexane Derivative Reagent Intermediate Product Reference
Disodio salt of succinosuccinic ester1,3-Dibromopropane1,5-Dicarbomethoxybicyclo[3.2.2]nona-6,8-dione gla.ac.uk
Sodium salt of diethyl succinylsuccinate1,3-Dibromopropane1,5-Biscarbethoxybicyclo[3.2.2]nonane-6,8-dione cdnsciencepub.comcdnsciencepub.com

Direct and Indirect Synthesis of this compound

The synthesis of this compound can be accomplished through both direct and indirect routes. Direct methods aim to install the carboxylic acid functionalities during the formation of the bicyclic core, while indirect methods involve the synthesis of a precursor, typically a diol, which is then oxidized to the dicarboxylic acid.

Oxidation Reactions of Diol Precursors to the Dicarboxylic Acid

An important indirect route to this compound involves the synthesis of the corresponding diol, 1,5-bis(hydroxymethyl)bicyclo[3.2.2]nonane, followed by its oxidation. The diol precursor can be prepared from the intermediate 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione. The carbonyl and ester functionalities of this intermediate can be reduced to yield the target diol. cdnsciencepub.comcdnsciencepub.com

The subsequent oxidation of the primary alcohol groups of 1,5-bis(hydroxymethyl)bicyclo[3.2.2]nonane to carboxylic acids can be achieved using various oxidizing agents. While specific conditions for this particular substrate are not extensively detailed in the provided context, general methods for the oxidation of primary alcohols to carboxylic acids are well-established in organic synthesis. The hydroxyl groups of Bicyclo[3.2.2]nonane-1,5-diyldimethanol can be oxidized to form carboxylic acids.

Precursor Synthetic Step Product Reference
1,5-Biscarbethoxybicyclo[3.2.2]nonane-6,8-dioneReduction1,5-Bis(hydroxymethyl)bicyclo[3.2.2]nonane cdnsciencepub.comcdnsciencepub.com
1,5-Bis(hydroxymethyl)bicyclo[3.2.2]nonaneOxidationThis compound

Functionalization of Bicyclo[3.2.2]nonane Derivatives to Incorporate Carboxyl Groups

The introduction of carboxyl groups at the bridgehead positions (1 and 5) of the bicyclo[3.2.2]nonane skeleton is a critical step in the synthesis of the target molecule. One effective method involves the hydrolysis of corresponding diester derivatives. For instance, 1,5-biscarbethoxybicyclo[3.2.2]nonane can be hydrolyzed to the desired diacid. This conversion is typically achieved by refluxing the diester with a strong acid, such as 6 N hydrochloric acid, resulting in the isolation of the dicarboxylic acid. cdnsciencepub.com

Another potential route involves the oxidation of corresponding diol derivatives. Bicyclo[3.2.2]nonane-1,5-diyldimethanol, for example, possesses hydroxyl groups that can be oxidized to form carboxylic acids. This transformation utilizes standard oxidative reagents common in organic synthesis.

Furthermore, the synthesis can proceed through intermediates that are later converted to the dicarboxylic acid. A tricarboxylic acid intermediate can be decarboxylated to yield the target dicarboxylic acid. cdnsciencepub.com This process often involves heating, leading to the loss of a carbon dioxide molecule and the formation of the final product. During such a process, different isomers of the dicarboxylic acid may be formed, which can be separated by fractional crystallization. cdnsciencepub.com

Preparation of Diester Derivatives of this compound

The diester derivatives of this compound, such as 1,5-biscarbethoxybicyclo[3.2.2]nonane, are key intermediates. A common preparation method follows procedures analogous to those used for bicyclo[2.2.2]octane systems. cdnsciencepub.com The synthesis often starts with the alkylation of the sodium salt of diethyl succinylsuccinate. cdnsciencepub.com This process leads to the formation of 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione. cdnsciencepub.com

Subsequent conversion of the dione (B5365651) to the final diester requires removal of the ketone functionalities. This can be accomplished through thioketal formation followed by desulfurization. For example, the reaction of 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione with 1,3-propanedithiol (B87085) can be complex, yielding a mixture of products including the monothioketal, bisthioketal, and a mixed thioketal-vinylthioether. cdnsciencepub.com

Alternatively, the dicarboxylic acid itself can be converted back to a diester. This is achieved by first treating the diacid with thionyl chloride in dioxane to form the crude acid chloride. This intermediate is then reacted with an alcohol, such as methanol, to produce the corresponding dimethyl ester. cdnsciencepub.com

Starting MaterialReagentsProductYield
This compound1. Thionyl Chloride, Dioxane; 2. Methyl AlcoholDimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylateNot specified
Diethyl succinylsuccinate sodium saltEthylene bromide (or similar alkylating agent)1,5-Biscarbethoxybicyclo[3.2.2]nonane-6,8-dioneNot specified

Catalytic Systems in the Synthesis of the Bicyclo[3.2.2]nonane Framework

The construction of the bicyclo[3.2.2]nonane ring system can be facilitated by various catalytic methods, which are crucial for achieving efficiency and selectivity.

Palladium- and Platinum-Catalyzed Cyclization Approaches

Palladium and platinum catalysts are often employed to facilitate the cyclization processes that form the bicyclo[3.2.2]nonane framework. While specific examples detailing the synthesis of the 1,5-dicarboxylic acid using these catalysts are not prevalent, their general utility in forming related bicyclic systems is well-established. For instance, palladium-catalyzed oxidative cyclization reactions are recognized as a key step in forming bicycloalkane rings. thieme-connect.com These transition-metal-catalyzed reactions often involve intramolecular C-H activation or cycloaddition pathways to construct the bridged ring system efficiently.

Organocatalytic Methods in Bicyclic Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of bicyclic frameworks. Phosphine-catalyzed [4 + 2] annulations represent a powerful method for constructing highly functionalized bicyclo[3.2.2]nonadienes. acs.org This approach involves the reaction of α-alkylallenoates with activated olefins, demonstrating the versatility of organocatalysts in complex ring formation. acs.org

Additionally, Lewis acids can act as catalysts to promote cycloaddition reactions that form the bicyclic core. The stereoselective Diels-Alder reaction between a cycloheptadiene derivative and an α,β-unsaturated aldehyde can be effectively promoted by silyl (B83357) triflates like TBSOTf to produce a bicyclo[3.2.2]nonene derivative. beilstein-journals.org This highlights the role of Lewis acid catalysis in controlling the stereochemical outcome of the cyclization. beilstein-journals.org

Optimization and Scalability Considerations in Academic Synthesis

In a laboratory setting, the optimization of synthetic routes to this compound and its precursors is focused on improving reaction yields and controlling stereochemistry.

Yield Enhancement and Diastereomeric Ratio Control

Controlling the diastereoselectivity of the cyclization reaction is another critical aspect. In Diels-Alder approaches to the bicyclo[3.2.2]nonane core, the choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio of the products. Inverse-electron-demand Diels-Alder reactions have been shown to afford cycloadducts with diastereomeric ratios up to 5.6:1. researchgate.net Furthermore, the use of specific Lewis acids, such as TBSOTf, can effectively promote stereoselective cycloadditions, allowing for the controlled formation of specific stereoisomers. beilstein-journals.org

Reaction TypeCatalyst/PromoterKey Outcome
Diels-Alder ReactionTBSOTf (Lewis Acid)Stereoselective formation of bicyclo[3.2.2]nonene derivative beilstein-journals.org
Inverse-Electron-Demand Diels-AlderCopper catalystDiastereomeric ratios up to 5.6:1 researchgate.net
Alkylation/CyclizationBase (e.g., NaOEt)Formation of bicyclo[3.2.2] and bicyclo[4.2.1] isomers cdnsciencepub.com

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure of Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid. While detailed spectra for the parent dicarboxylic acid are not extensively published, data from closely related derivatives, such as its esters, provide critical insights into the characteristic spectroscopic signatures of this bicyclic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For this compound, the ¹H NMR spectrum is expected to show complex multiplets for the methylene (B1212753) protons of the bicyclic cage, while the ¹³C NMR would display distinct signals for the bridgehead quaternary carbons, the methylene carbons, and the carboxyl carbons.

In a study of a related compound, 1,5-biscarbomethoxybicyclo[3.2.2]nonane-6,8-dione, specific proton and carbon signals were identified, which serve as a valuable reference for the bicyclo[3.2.2]nonane skeleton. cdnsciencepub.com The presence of the ester's methyl groups provides a sharp singlet, while the protons on the carbons adjacent to the carbonyl groups appear as a distinct double doublet, revealing geminal coupling. cdnsciencepub.com

Table 1: Selected NMR Data for a Bicyclo[3.2.2]nonane Derivative

CompoundNucleusChemical Shift (δ)Signal Pattern / AssignmentReference
1,5-Biscarbomethoxybicyclo[3.2.2]nonane-6,8-dione¹H3.75 ppmSinglet, -OCH₃ cdnsciencepub.com
¹H2.72 & 3.38 ppmDouble doublet, -CH₂-CO- cdnsciencepub.com

This data illustrates how functionalization impacts the chemical environment of the bicyclic core, providing a basis for the structural assignment of the parent dicarboxylic acid.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key vibrational modes are associated with the carboxylic acid groups. These include a broad O-H stretching band, typically found in the 2500-3300 cm⁻¹ region due to hydrogen bonding, and a sharp, strong C=O (carbonyl) stretching band around 1700 cm⁻¹.

Research on the closely related bicyclo[3.2.2]nonane-6,8-dione-1,5-dicarboxylic acid provides specific values for these characteristic absorptions. cdnsciencepub.com The observed frequencies confirm the presence of the carboxylic acid functional groups and indicate that the molecules form hydrogen-bonded dimers in the solid state, a common feature for carboxylic acids. cdnsciencepub.com

Table 2: Characteristic IR Absorption Frequencies for a Related Dicarboxylic Acid

CompoundFunctional GroupWavenumber (cm⁻¹)DescriptionReference
Bicyclo[3.2.2]nonane-6,8-dione-1,5-dicarboxylic acidC=O1700 cm⁻¹Broad, asymmetric carbonyl stretch cdnsciencepub.com
O-H950 cm⁻¹Broad band from H-bonded dimer cdnsciencepub.com

X-ray Crystallography for Solid-State Structure Determination

While the single-crystal X-ray structure of this compound itself has not been reported in the surveyed literature, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide exact bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the crystalline phase.

For dicarboxylic acids, the dominant intermolecular interaction governing crystal packing is hydrogen bonding. It is highly probable that this compound would form extensive hydrogen-bonding networks. The most common motif involves the formation of centrosymmetric dimers, where the carboxylic acid groups of two separate molecules interact via a pair of O-H···O hydrogen bonds. These dimers would then pack into a stable crystal lattice, influenced by weaker van der Waals forces between the bicyclic hydrocarbon cages.

The solid-state structures of several derivatives of the bicyclo[3.2.2]nonane system have been determined, providing crucial information about the geometry of the bicyclic framework. An X-ray diffraction study of exo-p-bromobenzoyloxybicyclo[3.2.2]non-6-ene-8,9-endo-dicarboxylic acid anhydride (B1165640) revealed a notable structural feature of the bicyclic system. gla.ac.uk

Table 3: Key Crystallographic Finding for a Bicyclo[3.2.2]nonane Derivative

Derivative StudiedKey Observation from X-ray DiffractionImplication for the Bicyclic SystemReference
exo-p-bromobenzoyloxybicyclo[3.2.2]non-6-ene-8,9-endo-dicarboxylic acid anhydrideA distinct "flattening" of the three-carbon bridge (C2-C3-C4).The bicyclic framework can undergo significant distortion from its idealized geometry to relieve steric strain in the solid state. gla.ac.uk

This finding demonstrates the inherent flexibility of the bicyclo[3.2.2]nonane skeleton, which can deform to accommodate substituents and optimize crystal packing forces.

Conformational Landscape and Dynamics

Unlike more rigid bicyclic systems such as bicyclo[2.2.1]heptane, the bicyclo[3.2.2]nonane framework possesses considerable conformational flexibility. This flexibility arises from the presence of one-, two-, and three-carbon bridges, allowing for dynamic interconversion between different conformations. The parent bicyclo[3.2.2]nonane system can exist in several conformations, often involving a chair conformation for the six-membered ring portion. gla.ac.uk

The introduction of bulky substituents at the C1 and C5 bridgehead positions, as in this compound, is expected to influence the conformational equilibrium. Studies on related molecules like 3-azabicyclo[3.2.2]nonane have shown that the conformational processes, such as the inversion of the seven-membered ring, have a low energy barrier. researchgate.net For the 3-aza analog, the free energy of activation (ΔG‡) for this process was determined to be only 5.9 kcal/mol, indicating a rapid equilibrium between conformers at room temperature. researchgate.net The presence of the two carboxylic acid groups would likely raise this barrier slightly due to steric hindrance during the conformational exchange, but the molecule is still expected to be conformationally mobile in solution.

Analysis of Preferred Conformations (e.g., Syn/Anti, Twist Forms)

The conformational landscape of the bicyclo[3.2.2]nonane system is primarily defined by the orientation of the three-carbon bridge relative to the two two-carbon bridges. This leads to two principal idealized conformations: syn and anti. In the syn conformation, the central methylene group (C3) of the three-carbon bridge is oriented towards the two-carbon bridges, while in the anti conformation, it is directed away.

For the parent bicyclo[3.2.2]nonane, theoretical studies and experimental evidence for derivatives suggest a flexible structure with a low energy barrier between various twist and boat-like conformations of the seven-membered ring. The cyclohexane-like six-membered rings are also conformationally mobile, adopting various twist forms to alleviate steric strain. One notable conformation for similar bicyclic systems is the "twin-boat" conformation. oregonstate.edu

In the case of bicyclo[3.2.2]non-6-ene derivatives, it has been proposed that the syn conformation is more favored to minimize steric interactions between the protons on the three-carbon bridge and those on the unsaturated two-carbon bridge. While this compound is saturated, similar steric considerations are expected to play a crucial role in determining its preferred conformation. The molecule likely exists as a dynamic equilibrium of various twist-boat and twist-chair conformations, with the exact energy minima being influenced by the bulky bridgehead substituents.

Influence of Bridgehead Substituents on Conformational Bias

The presence of carboxylic acid groups at the bridgehead positions (C1 and C5) in this compound significantly influences its conformational bias. These bulky and polar substituents introduce both steric and electronic effects that are absent in the parent hydrocarbon.

Steric Effects: The primary influence of the bridgehead carboxylic acid groups is steric hindrance. rsc.org These groups will seek to occupy positions that minimize unfavorable non-bonded interactions with the rest of the bicyclic framework. This steric demand can restrict the conformational flexibility of the rings and may favor conformations that provide more space for the substituents. For instance, certain twist conformations might be preferred to accommodate the carboxylic acid groups and minimize van der Waals strain.

Symmetry Considerations in the Bicyclo[3.2.2]nonane Framework

The parent bicyclo[3.2.2]nonane molecule, in its most symmetrical conformation, can possess a C2v point group. This high degree of symmetry includes a twofold rotational axis (C2) and two perpendicular mirror planes (σv).

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a detailed understanding of the electronic structure and energetic properties of molecules. These approaches are crucial for analyzing the nuanced electronic effects within the bicyclo[3.2.2]nonane system.

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the reactivity and properties of bicyclo[3.2.2]nonane-1,5-dicarboxylic acid. Using methods like DFT with a suitable basis set (e.g., B3LYP/6-31G*), it is possible to determine key electronic parameters. These calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then computing various electronic properties.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity. Furthermore, the distribution of electron density and the molecular electrostatic potential can reveal the regions of the molecule that are electron-rich or electron-poor, which is essential for predicting how the molecule will interact with other chemical species. For this compound, the electron density is expected to be highest around the oxygen atoms of the carboxylic acid groups.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

Property Value
HOMO Energy -7.2 eV
LUMO Energy -0.5 eV
HOMO-LUMO Gap 6.7 eV

Note: These are illustrative values based on typical DFT calculations for similar organic molecules.

Bond Strain Energy Analysis in the Bicyclo[3.2.2]nonane System

The bicyclo[3.2.2]nonane framework, like other bridged ring systems, possesses inherent strain energy due to deviations from ideal bond angles and lengths, as well as steric interactions. Computational methods can quantify this strain energy by comparing the heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound. Molecular mechanics calculations have suggested a strain energy of approximately 64 kJ mol−1 for the bicyclo[3.2.2]nonane ring system. researchgate.net

Aromaticity and Antiaromaticity Effects in Related Dienone Systems

The concepts of aromaticity and antiaromaticity are central to the chemistry of cyclic, conjugated systems. These effects are characterized by enhanced stability (aromaticity) or destabilization (antiaromaticity) arising from the delocalization of π-electrons.

This compound is a saturated bicyclic compound and therefore does not exhibit aromaticity or antiaromaticity. However, related unsaturated derivatives of the bicyclo[3.2.2]nonane system, such as bicyclo[3.2.2]nona-3,6-dien-2-one, can be subjects of such investigations. In these dienone systems, the arrangement of double bonds within the bicyclic framework can lead to through-space interactions between the π-orbitals. Computational studies on such systems can evaluate criteria for aromaticity, such as nucleus-independent chemical shifts (NICS), to probe for any homoaromatic or bicycloaromatic character. These studies help to understand the extent of electronic delocalization in non-planar, bridged systems.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space and dynamic behavior of larger molecules like this compound.

Conformational Search and Energy Minimization

The bicyclo[3.2.2]nonane scaffold has a degree of conformational flexibility. The seven-membered ring can adopt different conformations, and the orientation of the two carboxylic acid groups can vary. A thorough conformational search is necessary to identify the most stable conformers. Computational methods such as Monte Carlo simulations or systematic grid searches can be employed to explore the potential energy surface. researchgate.net

For each potential conformation, energy minimization is performed to find the nearest local energy minimum. This process refines the geometry and provides the relative energy of each conformer. The results of such a search would likely reveal several low-energy conformers differing in the orientation of the carboxylic acid groups (e.g., relative to each other and to the bicyclic framework). These orientations will be influenced by the potential for intramolecular hydrogen bonding between the two carboxylic acid groups. Ab initio molecular dynamics (AIMD) can also be used to simulate the conformers, which is particularly useful for capturing the influence of intermolecular interactions in condensed phases. acs.org

Table 2: Relative Energies of this compound Conformers (Illustrative Data)

Conformer Relative Energy (kcal/mol) Population at 298 K (%)
A (Global Minimum) 0.00 75.3
B 1.25 15.6

Note: These are hypothetical values to illustrate the typical energy differences and populations of conformers.

Prediction of Molecular Geometry and Stability

Once the global minimum energy conformer is identified, its geometry can be analyzed in detail. Computational methods provide precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, the calculations would provide the specific geometry of the bridged ring system and the orientation of the substituent carboxylic acid groups.

The stability of the molecule can be assessed from its calculated heat of formation. This value, in conjunction with the strain energy analysis, gives a comprehensive picture of the molecule's thermodynamic properties. Molecular dynamics simulations can further probe the stability by simulating the molecule's motion over time at a given temperature, revealing the dynamic stability of different conformations and the energy barriers to their interconversion.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis and transformation of intricate molecular architectures like this compound. Through the use of theoretical models and computational methods, such as Density Functional Theory (DFT), it is possible to map out potential energy surfaces, identify transient intermediates, and characterize the transition states that connect them. This level of detailed analysis provides profound insights into reaction feasibility, selectivity, and the underlying electronic and steric factors that govern chemical transformations. For the bicyclo[3.2.2]nonane system, computational studies have been particularly valuable in understanding the key bond-forming steps and the common rearrangement pathways that this strained bicyclic framework can undergo.

Transition State Analysis of Key Synthetic Steps

A fundamental approach for constructing the bicyclo[3.2.2]nonane core is the Diels-Alder reaction, a cycloaddition that forms the bridged ring system in a stereocontrolled manner. Computational modeling is instrumental in predicting and rationalizing the stereochemical outcome of such reactions by analyzing the energies and geometries of the corresponding transition states.

For instance, the Lewis acid-facilitated Diels-Alder reaction between a substituted 1,3-cyclohexadiene (B119728) and a dienophile to form a bicyclo[3.2.2]nonene derivative has been computationally investigated to explain the observed diastereoselectivity. beilstein-journals.org Theoretical calculations often show that endo-type transition states are energetically favored over their exo-type counterparts. beilstein-journals.org The preference for a specific endo approach can be further rationalized by considering steric interactions. For example, in the cycloaddition of acrolein to a chiral cyclohexadiene derivative, the dienophile was found to approach from the face of the diene that avoids steric clash with axially oriented hydrogen atoms on the diene's top face. beilstein-journals.org This detailed analysis, which eliminates most of the eight possible stereoisomeric transition states, successfully explains the selective formation of the observed products. beilstein-journals.org

The table below summarizes the qualitative analysis of competing transition states in a representative Diels-Alder reaction forming the bicyclo[3.2.2]nonene skeleton.

Transition StateTypeKey Steric InteractionRelative EnergyPredicted Outcome
TS-A endoMinimized steric hindranceLowerMajor Product
TS-B endoSlight steric hindranceHigher than TS-AMinor Product
exo States exoGenerally disfavoredSignificantly HigherNot Observed

This interactive table is based on the rationalization of stereoselectivity in the Diels-Alder synthesis of bicyclo[3.2.2]nonene derivatives. beilstein-journals.org

Understanding Rearrangement Pathways

The bicyclo[3.2.2]nonane framework is susceptible to various molecular rearrangements, particularly under conditions that generate carbocationic intermediates. Solvolysis reactions of bicyclo[3.2.2]nonane derivatives have been a focal point of such studies, revealing complex pathways involving hydride shifts and skeletal rearrangements. acs.orgresearchgate.net

Computational studies using DFT have been crucial in moving beyond the classical view of these rearrangements. For example, the solvolysis of 2-bicyclo[3.2.2]nonanyl tosylate was initially postulated to proceed through a classical multistep carbocation rearrangement mechanism. acs.org However, DFT computations have established that the nonclassical forms of the carbocation intermediates are significantly more stable (by 10–15 kcal/mol) than their classical counterparts. acs.org

A key rearrangement observed is the transformation of the bicyclo[3.2.2]nonane system to the thermodynamically more stable bicyclo[3.3.1]nonane skeleton. acs.org Computational modeling has shown that this transit is not a stepwise process but rather a concerted rearrangement that proceeds through a single transition structure. acs.org These studies also investigate the role of 1,3-hydride shifts, which can occur at the solvent-separated ion pair stage, leading to further scrambling of atomic positions within the bicyclic structure. researchgate.net The distribution of products and isotopic labels in solvolysis experiments can be rationalized by analyzing the computed energies of the various intermediates and the barriers for their interconversion. acs.orgresearchgate.net

The following table presents calculated relative energies for intermediates and the transition state involved in the rearrangement of the 2-bicyclo[3.2.2]nonanyl cation, as determined by DFT calculations. acs.org

StructureDescriptionRelative Energy (in vacuo, kcal/mol)Relative Energy (in methanol, kcal/mol)
Classical Cation (3) Initial classical 2-bicyclo[3.2.2]nonanyl cation+11.3+11.3
Nonclassical Cation (5) Stabilized nonclassical 2-bicyclo[3.2.2]nonanyl cation0.00.0
Transition Structure (7) Transition state for rearrangement to bicyclo[3.3.1] system+6.0Not specified
Nonclassical Cation (6) Rearranged nonclassical 2-bicyclo[3.3.1]nonanyl cation-4.0-11.6

This interactive table summarizes the relative energies of species involved in the computationally studied rearrangement of the 2-bicyclo[3.2.2]nonanyl cation. acs.org Energies are relative to the nonclassical cation (5).

Applications in Advanced Materials Science

Polymer Chemistry: Monomer Design and Polymer Synthesis

The primary application of bicyclo[3.2.2]nonane-1,5-dicarboxylic acid in polymer science is as a specialty monomer for the synthesis of high-performance polyesters and copolyesters. Its bulky, non-planar structure is strategically incorporated into polymer backbones to modify their physical and chemical properties.

This compound, often used in its dimethyl ester form (dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate), serves as a dicarboxylic acid component in condensation polymerization. Its incorporation into a polyester chain introduces a rigid, bicyclic unit that disrupts chain packing and symmetry. This structural perturbation has a significant impact on the resulting polymer's properties, most notably its melting temperature (Tm).

Research has shown that the lower symmetry of the bicyclo[3.2.2]nonane ring system, where the bridgehead functional groups are oriented at an approximate 150° angle to each other, leads to the formation of lower-melting polymers compared to more symmetrical ring systems. google.com For instance, a polyester synthesized from this compound and trans-1,4-cyclohexanedimethanol (CHDM) exhibits a melting point of 192 °C. stxavierstn.edu.innih.gov This is substantially lower than the analogous polyester prepared with the more symmetrical bicyclo[2.2.2]octane-1,4-dicarboxylic acid, which has a melting point of 315 °C. stxavierstn.edu.innih.gov This effect is attributed directly to the reduced symmetry of the bicyclo[3.2.2]nonane unit, which hinders the formation of a highly ordered crystalline lattice. stxavierstn.edu.innih.gov

The use of this monomer allows for the tuning of thermal properties in copolyesters. By combining it with other cycloaliphatic or aliphatic diesters, a range of amorphous copolyesters can be prepared with tailored glass transition temperatures (Tg). stxavierstn.edu.innih.gov

Table 1: Comparison of Melting Points (Tm) for Polyesters Derived from Different Bicyclic Diacids

Bicyclic Diacid MonomerDiol MonomerResulting Polymer StructureMelting Point (Tm)Reference
This compoundtrans-1,4-Cyclohexanedimethanol (CHDM)Poly(trans-1,4-cyclohexylenedimethylene bicyclo[3.2.2]nonane-1,5-dicarboxylate)192 °C stxavierstn.edu.innih.gov
Bicyclo[2.2.2]octane-1,4-dicarboxylic acidtrans-1,4-Cyclohexanedimethanol (CHDM)Poly(trans-1,4-cyclohexylenedimethylene bicyclo[2.2.2]octane-1,4-dicarboxylate)315 °C stxavierstn.edu.innih.gov

The most common method for synthesizing polyesters and copolyesters from this compound or its ester derivatives is melt polycondensation. stxavierstn.edu.innih.gov This technique involves a two-step process carried out in the presence of a catalyst, such as titanium tetrabutoxide. google.com

In the first step, known as esterification or transesterification, the monomers (a dicarboxylic acid/diester and a diol) are heated under an inert atmosphere to form low molecular weight oligomers, releasing water or methanol as a byproduct. In the second step, the temperature is further increased and a high vacuum is applied to facilitate the removal of byproducts and drive the reaction toward the formation of a high molecular weight polymer. A series of random and amorphous copolyesters have been successfully prepared using this robust technique. stxavierstn.edu.innih.gov

A suite of analytical techniques is employed to characterize the structure and properties of polymers derived from this compound. These methods confirm the polymer composition, molecular weight, and thermal behavior. stxavierstn.edu.innih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the polymer composition and confirm the incorporation of the bicyclo[3.2.2]nonane unit into the polymer chain. stxavierstn.edu.in

Size Exclusion Chromatography (SEC): Employed to determine the molecular weight and molecular weight distribution of the synthesized polymers. stxavierstn.edu.in

Differential Scanning Calorimetry (DSC): Provides crucial information on thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm). stxavierstn.edu.in

Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the polymers by measuring weight loss as a function of temperature. stxavierstn.edu.in

Dynamic Mechanical Analysis (DMA): Investigates the viscoelastic properties of the polymers and can identify secondary relaxations, such as those resulting from conformational transitions of cycloaliphatic rings within the polymer backbone. stxavierstn.edu.in

Table 2: Analytical Techniques for Polymer Characterization

TechniqueInformation ObtainedReference
Nuclear Magnetic Resonance (NMR)Polymer composition and structure stxavierstn.edu.in
Size Exclusion Chromatography (SEC)Molecular weight and distribution stxavierstn.edu.in
Differential Scanning Calorimetry (DSC)Glass transition (Tg) and melting (Tm) temperatures stxavierstn.edu.in
Thermogravimetric Analysis (TGA)Thermal stability and decomposition temperature stxavierstn.edu.in
Dynamic Mechanical Analysis (DMA)Viscoelastic properties and secondary relaxations stxavierstn.edu.in

The structure of the bicyclo[3.2.2]nonane unit has been shown to influence the degradation properties of the resulting polyesters. Specifically, in hydrolytic degradation studies, copolyesters based on dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate were found to undergo the fastest degradation among a series of related cycloaliphatic polyesters. stxavierstn.edu.innih.gov This suggests that the specific geometry and conformational dynamics of the bicyclo[3.2.2]nonane ring may render the adjacent ester linkages more susceptible to hydrolysis compared to polymers containing other bicyclic or monocyclic structures.

Supramolecular Chemistry and Crystal Engineering

The rigid, well-defined three-dimensional structure of bicyclic molecules, combined with functional groups capable of directional interactions, makes them attractive candidates for tectons in crystal engineering and supramolecular chemistry. The goal is to guide the self-assembly of molecules into predictable, ordered solid-state architectures through non-covalent interactions.

Carboxylic acids are powerful functional groups for designing supramolecular structures due to their ability to form robust and directional hydrogen bonds. In principle, the this compound molecule, with its two carboxylic acid groups held in a fixed spatial arrangement by the rigid bicyclic scaffold, could be utilized to construct specific hydrogen-bonded networks, such as chains, ladders, or more complex three-dimensional architectures.

However, based on a review of available scientific literature, specific studies detailing the crystal structure of this compound and its application in the design of hydrogen-bonded networks have not been reported. While the principles of supramolecular chemistry suggest its potential as a tecton, experimental data on its self-assembly and solid-state packing are not publicly available at this time.

Formation of Self-Assembled Structures and Molecular Recognition

The rigid, three-dimensional structure of this compound provides a unique scaffold for orchestrating intermolecular interactions, making it a candidate for applications in supramolecular chemistry. The defining characteristic of this molecule is its bicyclic framework, which locks the two carboxylic acid groups into a fixed spatial orientation. This pre-organization is a key principle in molecular recognition and self-assembly, as it reduces the entropic penalty associated with forming ordered structures.

The dicarboxylic acid functional groups are capable of forming strong, directional hydrogen bonds. These interactions are fundamental to the formation of predictable supramolecular synthons, which are robust structural motifs that can dictate the assembly of molecules into larger, ordered architectures. The fixed distance and angle between the carboxyl groups on the bicyclo[3.2.2]nonane scaffold can direct the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Molecular recognition, the specific binding of a guest molecule to a host, is also facilitated by the defined geometry of this compound. The cleft-like shape created by the bicyclic structure can act as a binding pocket for complementary molecules. rsc.org The principles of molecular recognition rely on a combination of shape complementarity and specific intermolecular interactions, such as hydrogen bonding. For instance, a molecule with two hydrogen bond donor sites at an appropriate distance could bind selectively within the dicarboxylic acid motif of this compound. This selective binding capability is a foundational concept for the development of sensors and other molecular devices. While research on this compound itself is specific, the broader class of bicyclic compounds is well-regarded for these applications. rsc.org

Role of the Bicyclic Scaffold in Crystal Formation and Organization

The bicyclo[3.2.2]nonane scaffold plays a critical role in the solid-state properties of the dicarboxylic acid derivative, particularly in crystal engineering. Crystal engineering aims to design and synthesize solid-state structures with desired properties, which are governed by the arrangement of molecules in the crystal lattice. The rigidity and well-defined shape of the bicyclic scaffold are advantageous in achieving predictable and robust crystal packing.

The conformational restraint imposed by the fused ring system limits the number of possible molecular conformations, which simplifies the prediction of crystal structures. This rigidity, stabilized by intramolecular forces, is a common feature of bridged bicyclic systems and contributes to the formation of well-ordered crystals. nih.gov The orientation of the carboxylic acid groups, dictated by the scaffold, directs the primary intermolecular interactions, which are typically strong hydrogen bonds between these groups. These interactions lead to the formation of supramolecular assemblies, which then pack into a crystalline lattice.

Functional Materials Development

Potential in Sensors and Electronics (based on structural rigidity)

The inherent rigidity of the bicyclo[3.2.2]nonane framework makes its derivatives, including the 1,5-dicarboxylic acid, interesting candidates for the development of functional materials. In the realm of sensors and electronics, molecular rigidity is a highly desirable trait as it can lead to improved thermal stability and well-defined charge transport pathways.

The potential for sensor applications stems from the molecular recognition capabilities of the compound. A sensor operates by detecting a specific analyte through a measurable change in properties. The pre-organized dicarboxylic acid groups can serve as a binding site for target molecules. Upon binding, a change in the electronic or optical properties of the material could occur, signaling the presence of the analyte. For example, a related compound, this compound, 5-ethyl ester, has been identified as a potential volatile organic compound (VOC) marker for lung cancer, suggesting its utility in chemical sensing applications. nih.gov The rigid scaffold ensures that the binding site maintains its shape, leading to higher selectivity.

In electronics, rigid molecular components are often used as "molecular wires" or insulating spacers in molecular-scale devices. The bicyclo[3.2.2]nonane scaffold can act as a rigid linker, holding electroactive groups at a fixed distance and orientation. This precise control over molecular geometry is crucial for studying and controlling electron transfer processes. While not conductive itself, the saturated hydrocarbon framework provides a robust and insulating bridge, which could be functionalized with conductive moieties for applications in molecular electronics.

General Contributions to Specialty Chemicals

This compound serves as a valuable building block in the synthesis of more complex molecules and specialty polymers. calpaclab.commolport.com Its bifunctional nature, with two carboxylic acid groups, allows it to be used as a monomer in polymerization reactions. The incorporation of the rigid and bulky bicyclic unit into a polymer backbone can significantly alter the properties of the resulting material.

For instance, polyesters synthesized using bicyclic monomers often exhibit higher glass transition temperatures, improved thermal stability, and enhanced mechanical strength compared to their linear aliphatic or aromatic counterparts. The lower symmetry of the bicyclo[3.2.2]nonane ring, when compared to other cyclic systems like bicyclo[2.2.2]octane, can lead to the formation of amorphous polymers with unique properties. researchgate.netvt.edu These specialty polymers can find applications in areas requiring high-performance materials, such as engineering plastics and advanced coatings.

Furthermore, the dicarboxylic acid can be chemically modified to produce a variety of derivatives with tailored properties. The carboxylic acid groups can be converted into esters, amides, or other functional groups, opening up a wide range of synthetic possibilities. These derivatives can be used as cross-linking agents, additives to modify the properties of existing materials, or as precursors for the synthesis of pharmaceuticals and agrochemicals. The unique three-dimensional structure of the bicyclo[3.2.2]nonane scaffold imparts specific steric and electronic properties to these molecules, making them useful components in the broader field of specialty chemicals.

Role in Complex Organic Synthesis and Building Block Applications

Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid as a Versatile Synthetic Intermediate

This compound is a bridged bicyclic compound characterized by a rigid, three-dimensional structure. This inherent rigidity makes it a valuable building block in organic synthesis, where precise control over the spatial arrangement of functional groups is required. The molecule's scaffold serves as a conformationally constrained framework, a feature that is highly sought after in the design of complex molecular architectures. The dicarboxylic acid groups are positioned at the bridgehead carbons, providing chemically accessible points for further modifications and the construction of more elaborate molecules.

The preparation of derivatives of this dicarboxylic acid, such as 1,5-biscarbethoxybicyclo[3.2.2]nonane and 1,5-bis(hydroxymethyl)bicyclo[3.2.2]nonane, has been described in the literature. These derivatives serve as important polymer intermediates, highlighting the role of the bicyclo[3.2.2]nonane core in materials science. The diol derivative, Bicyclo[3.2.2]nonane-1,5-diyldimethanol, in particular, is noted as a building block for the synthesis of complex organic molecules. The synthetic utility of this system stems from its unique, non-planar structure which can be used to explore new areas of chemical space.

Synthesis of Complex Molecules Incorporating the Bicyclo[3.2.2]nonane Core

Beyond materials science, the bicyclo[3.2.2]nonane core is found in architecturally complex natural products. For instance, the alkaloid alstonlarsine A features this bicyclic scaffold as a core part of its structure. The total synthesis of another complex natural product, (-)-tubingensin B, also required the strategic assembly of a bicyclo[3.2.2]nonane core. These examples underscore the importance of the bicyclo[3.2.2]nonane framework in the field of natural product synthesis, where the construction of such bridged systems often represents a significant synthetic challenge.

Integration into Natural Product Synthesis Efforts (e.g., Spiroaspertrione A core)

The bicyclo[3.2.2]nonane framework is a central feature of the natural product Spiroaspertrione A, which possesses a unique spiro[bicyclo[3.2.2]nonane-2,1′-cyclohexane] carbocyclic core. This natural product has garnered significant interest due to its promising biological activity, including its ability to resensitize methicillin-resistant Staphylococcus aureus (MRSA) to antibiotics. The construction of the rigid and strained spiro[bicyclo[3.2.2]nonane] system is considered the most challenging aspect of its total synthesis.

Synthetic strategies toward the Spiroaspertrione A core have been a subject of research, with various approaches being explored to assemble this complex architecture. One effective method that has been developed for constructing the spiro[bicyclo[3.2.2]nonane] system involves an intramolecular enol oxidative coupling reaction. While this compound is not reported as a direct precursor in these synthetic routes, its rigid framework is representative of the structural challenges involved. The study of simpler model systems containing the bicyclo[3.2.2]nonane scaffold informs the development of methodologies applicable to the synthesis of complex natural products like Spiroaspertrione A.

Derivatization Strategies for Expanding Chemical Space

The two carboxylic acid groups at the bridgehead positions of this compound are primary sites for chemical modification, allowing for a systematic expansion of the chemical space around this rigid scaffold. A variety of standard organic transformations can be applied to these functional groups to generate a library of diverse derivatives. The corresponding diol, Bicyclo[3.2.2]nonane-1,5-diyldimethanol, can undergo substitution reactions to replace the hydroxyl groups with other functionalities like halides or amines.

Key derivatization strategies starting from the dicarboxylic acid include:

Reduction: The carboxylic acids can be readily reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄), yielding the corresponding diol. This diol can then serve as a precursor for further functionalization.

Esterification: Standard Fischer esterification conditions (an alcohol in the presence of a catalytic amount of acid) or coupling agents can be used to convert the dicarboxylic acid into a wide range of diesters. This modifies the polarity and solubility of the parent compound.

Amide Formation: Reaction with primary or secondary amines using peptide coupling reagents (e.g., DCC, EDC) allows for the synthesis of diamides. This introduces hydrogen bond donors and acceptors, significantly altering the molecule's intermolecular interaction potential.

Conversion to Acyl Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acids to the more reactive acyl chlorides. These intermediates can then readily react with a variety of nucleophiles to form esters, amides, and other acyl derivatives.

These derivatization pathways enable the creation of a multitude of compounds built upon the rigid bicyclo[3.2.2]nonane core, each with potentially unique chemical and physical properties.

Reaction TypeReagent(s)Resulting Functional Group
ReductionLithium aluminum hydride (LiAlH₄)Diol (-CH₂OH)
EsterificationAlcohol (R-OH), Acid catalystDiester (-COOR)
Amide FormationAmine (R₂NH), Coupling agentDiamide (-CONR₂)
Acyl Halide FormationThionyl chloride (SOCl₂)Diacyl chloride (-COCl)

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and stereocontrolled synthetic routes to bicyclo[3.2.2]nonane-1,5-dicarboxylic acid is a primary area for future research. While classical methods for constructing the bicyclo[3.2.2]nonane core exist, novel pathways could offer improved yields, scalability, and access to diverse derivatives.

Key areas for exploration include:

Advanced Diels-Alder Reactions: The Diels-Alder reaction is a fundamental method for constructing the bicyclo[3.2.2]nonene core, which can then be hydrogenated. Future research could focus on asymmetric Diels-Alder reactions to produce enantiomerically pure dicarboxylic acid derivatives. beilstein-journals.org The use of novel Lewis acid catalysts could enhance the stereoselectivity and efficiency of this approach. beilstein-journals.org Inverse-electron-demand Diels-Alder reactions also present a promising avenue for accessing densely substituted bicyclo[3.2.2]nonanes. bohrium.comresearchgate.net

Ring Expansion Strategies: Ring expansion of smaller bicyclic systems, such as bicyclo[2.2.2]octane derivatives, offers an alternative route to the bicyclo[3.2.2]nonane framework. gla.ac.ukevitachem.com Investigating novel ring expansion methodologies could provide more direct access to the 1,5-disubstituted pattern.

C-H Activation and Functionalization: Direct C-H activation and carboxylation of the bicyclo[3.2.2]nonane skeleton at the bridgehead positions would represent a highly atom-economical synthetic strategy. This cutting-edge approach could significantly shorten synthetic sequences.

Synthetic StrategyPotential AdvantagesKey Research Focus
Asymmetric Diels-AlderEnantiopure productsChiral catalysts, novel dienophiles
Ring ExpansionAccess to diverse substitutionNew reagents and reaction conditions
C-H ActivationAtom economy, efficiencyCatalyst development, regioselectivity

Advanced Functionalization and Derivatization

The two carboxylic acid groups of this compound serve as versatile handles for a wide range of chemical transformations. Future research will undoubtedly focus on leveraging these functional groups to create a library of novel derivatives with tailored properties.

Potential derivatization pathways include:

Conversion to other Functional Groups: The carboxylic acids can be readily converted to esters, amides, acid chlorides, and other functionalities. These transformations open the door to a vast array of subsequent reactions. For instance, the corresponding diol, bicyclo[3.2.2]nonane-1,5-diyldimethanol, can be synthesized and its hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Polymer Intermediates: The dicarboxylic acid is a prime candidate for use as a monomer in the synthesis of polyesters and polyamides. cdnsciencepub.combeilstein-journals.orgmdpi.com The rigid bicyclic core is expected to impart unique thermal and mechanical properties to the resulting polymers. cdnsciencepub.com

Introduction of Additional Substituents: Functionalization of the bicyclo[3.2.2]nonane backbone itself, beyond the carboxylic acid groups, would lead to more complex and potentially valuable molecules.

Deeper Mechanistic Understanding of Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones.

Areas for mechanistic investigation include:

Stereochemical Control: Elucidating the factors that govern the stereochemical outcome of reactions involving the bicyclo[3.2.2]nonane scaffold is of paramount importance. beilstein-journals.org This includes understanding the influence of substituents on the conformational preferences of the ring system.

Carbocation Rearrangements: The bicyclo[3.2.2]nonane system is known to undergo carbocation rearrangements. acs.orgacs.org Detailed mechanistic studies of such rearrangements in derivatives of the dicarboxylic acid could provide valuable insights into their reactivity.

Enzymatic Transformations: The discovery of enzymes, such as fungal P450s, that can construct the bicyclo[3.2.2]nonane skeleton opens up exciting possibilities for biocatalytic syntheses. acs.org Understanding the mechanisms of these enzymatic reactions could pave the way for environmentally friendly production methods.

Expanded Applications in Advanced Materials Science

The unique structural features of this compound make it a promising building block for advanced materials.

Potential applications in materials science include:

High-Performance Polymers: As a monomer, the dicarboxylic acid can be used to create polyesters and polyamides with enhanced thermal stability and mechanical strength due to the rigid bicyclic core. smolecule.com These materials could find applications in coatings, adhesives, and composites. ontosight.aiontosight.ai

Metal-Organic Frameworks (MOFs): The dicarboxylic acid can act as a linker in the construction of MOFs. The defined geometry of the bicyclic spacer could lead to MOFs with interesting porous structures and properties for applications in gas storage and catalysis.

Functional Materials: The reactivity of the carbaldehyde group in related compounds allows for the introduction of various functional groups, tailoring its properties for specific applications in areas like catalysis, sensors, or electronics. smolecule.com A similar approach could be envisioned for the dicarboxylic acid.

Integration with Emerging Catalysis Technologies

The development of novel catalytic systems will be instrumental in unlocking the full potential of this compound and its derivatives.

Emerging catalysis technologies that could be applied include:

Organocatalysis: The use of small organic molecules as catalysts for the synthesis and functionalization of bicyclo[3.2.2]nonane derivatives could offer mild and environmentally benign reaction conditions.

Photocatalysis: Light-driven catalytic reactions could enable new transformations and provide access to unique derivatives of the dicarboxylic acid.

Biocatalysis: As mentioned previously, the use of enzymes for the synthesis and modification of the bicyclo[3.2.2]nonane scaffold is a rapidly developing field with significant potential. acs.org

Further Computational Studies on Reactivity and Structure

Computational chemistry provides a powerful tool for understanding the structure, conformation, and reactivity of molecules.

Future computational studies on this compound could focus on:

Conformational Analysis: The bicyclo[3.2.2]nonane system possesses greater conformational flexibility than smaller bridged systems. Detailed computational studies can predict the most stable conformations of the dicarboxylic acid and its derivatives, which is crucial for understanding their reactivity and properties.

Reaction Mechanisms: Density functional theory (DFT) calculations can be used to model reaction pathways and transition states, providing a deeper understanding of the mechanisms of key transformations. acs.org

Prediction of Properties: Computational methods can be employed to predict the physical and chemical properties of polymers and other materials derived from this compound, guiding experimental efforts.

Q & A

Q. What are the established synthetic routes for Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid?

The synthesis involves multi-step organic reactions. A common approach begins with bicyclic precursors such as norbornene derivatives, utilizing Diels-Alder reactions to form the bicyclo[3.2.2] framework. Subsequent oxidation of methyl or hydroxyl groups to carboxylic acids is achieved using strong oxidizing agents like KMnO₄ under acidic or neutral conditions. For example, dihydroxylation of double bonds followed by oxidative cleavage can yield dicarboxylic acid moieties. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography is critical to isolate the product .

Q. What characterization techniques are most effective for confirming the structure of this compound?

Key techniques include:

  • Single-crystal X-ray diffraction (XRD): Resolves the bicyclic framework and spatial arrangement of carboxyl groups .
  • NMR spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon types, with characteristic shifts for bridgehead protons (δ 1.5–2.5 ppm) and carboxylic carbons (δ 170–175 ppm) .
  • FT-IR spectroscopy: Confirms carboxyl groups via O-H stretches (2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. How does this compound perform as a ligand in coordination polymers?

The rigid bicyclic backbone and carboxylate groups enable diverse coordination modes (e.g., bridging, chelating). In lithium-ion battery binders, copolymerization with conductive polymers (e.g., poly(3,4-propylenedioxythiophene)) enhances ionic conductivity. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) assess binder performance in half-cell configurations .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar solvents?

Discrepancies may arise from varying purity levels or crystallization solvents. Methodological steps include:

  • Reproducing synthesis: Standardize oxidation conditions (e.g., RuO₄ vs. KMnO₄) to minimize byproducts .
  • Solubility assays: Use dynamic light scattering (DLS) to detect aggregates in DMSO or aqueous buffers.
  • Thermogravimetric analysis (TGA): Rule out decomposition during solubility tests .

Methodological Tables

Table 1. Key Synthetic Steps and Analytical Benchmarks

StepReagents/ConditionsAnalytical Validation
Bicyclic core formationDiels-Alder, 80°C, 12 hrsGC-MS for intermediate purity
Oxidation to dicarboxylic acidKMnO₄, H₂O, 60°CFT-IR (C=O at 1705 cm⁻¹)
Final purificationRecrystallization (EtOH/H₂O)XRD for crystal structure

Table 2. Computational Parameters for Conformational Analysis

MethodBasis SetSolvent ModelKey Output
DFT (B3LYP)6-31G*SMD (water)Energy barriers (kcal/mol)
Molecular DynamicsOPLS-AAExplicit DMSORMSD (Å) over 100 ns

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